molecular formula C18H21ClN2O4S B2846859 5-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 1705402-03-4

5-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No. B2846859
CAS RN: 1705402-03-4
M. Wt: 396.89
InChI Key: KKXANAHIFZQHIG-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methoxybenzenesulfonamide” is a derivative of indole . Indole derivatives are known for their diverse biological activities and clinical applications . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Scientific Research Applications

Synthesis of Novel Compounds

Research in the field of chemistry has led to the development of new compounds that exhibit specific properties or activities. For example, the study by M. Kimber et al. (2003) focused on the synthesis of analogues of a Zinquin-related fluorophore, which are compounds used for the specific detection of Zn(II) ions. These compounds demonstrated a bathochromic shift in their ultraviolet/visible spectra upon addition of Zn(II), indicating their potential as fluorophores for zinc detection in biological systems M. Kimber, Jason P. Geue, S. Lincoln, A. Ward, E. Tiekink, 2003.

Enzyme Inhibition for Therapeutic Applications

Another significant application is in the development of therapeutic agents, as demonstrated by the synthesis of a series of sulfonamides with potential as acetylcholinesterase inhibitors, which could be relevant in the treatment of Alzheimer’s disease. M. Abbasi et al. (2018) synthesized a new series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides and evaluated their inhibitory effects on acetylcholinesterase. Compound 5c showed promising activity, comparable to known inhibitors, highlighting the potential for the development of new therapeutic agents targeting neurological diseases M. Abbasi, Mubashir Hassan, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, H. Raza, S. Seo, 2018.

Antimicrobial Activities

The search for new antimicrobial agents is a crucial area of research, given the rising resistance to existing antibiotics. S. Vanparia et al. (2010) reported on the synthesis and characterization of novel 4-{[(8-hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide derivatives and their oxinates, demonstrating significant antimicrobial activity against various bacterial and fungal strains. This suggests the potential of these compounds as new antimicrobial agents, which could be further explored for clinical applications S. Vanparia, Tarosh S. Patel, Natvar A. Sojitra, Chandresh L. Jagani, B. Dixit, P. S. Patel, R. Dixit, 2010.

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis, characterization, and biological activity testing of “5-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methoxybenzenesulfonamide” to fully understand its potential applications.

properties

IUPAC Name

5-chloro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-21-8-7-12-9-13(3-5-15(12)21)16(22)11-20-26(23,24)18-10-14(19)4-6-17(18)25-2/h3-6,9-10,16,20,22H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXANAHIFZQHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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